![molecular formula C17H16ClN3O B2899373 7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 338406-57-8](/img/structure/B2899373.png)

7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

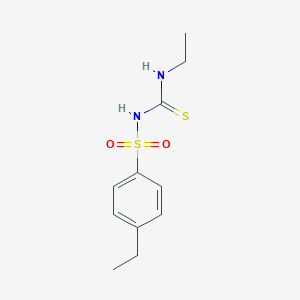

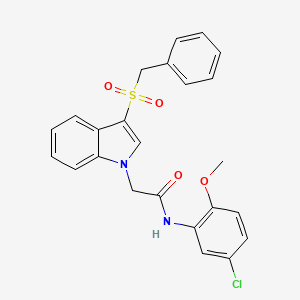

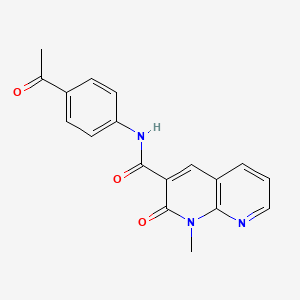

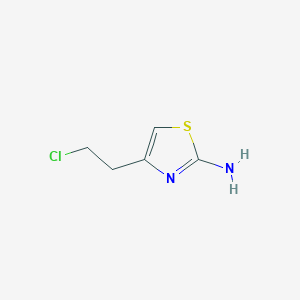

7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide is a heterocyclic compound with a complex structure. It belongs to the imidazo[1,2-a]pyrimidine family, which serves as a valuable scaffold in organic synthesis and pharmaceutical chemistry . This compound exhibits potential biological activity and has drawn interest due to its structural features.

Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization, functional group modifications, and stereochemistry control. Researchers have explored various synthetic routes, such as transition metal-catalyzed reactions, metal-free oxidation, and photocatalysis strategies . These methods allow efficient access to the target compound, enabling further exploration of its properties.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidative transformations, and cyclizations. Understanding its reactivity profile is crucial for designing synthetic routes and optimizing yield. Researchers have explored radical reactions and transition metal-catalyzed processes to functionalize the imidazo[1,2-a]pyrimidine scaffold .

Physical and Chemical Properties Analysis

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Mode of Action

Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance with the nucleotide base pair . This interaction can influence various biological procedures and play a vital role in cancer pathogenesis .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in multiple cellular processes that maintain cell growth and metabolism . They are essential for cell growth and proliferation, providing the necessary building blocks for nucleic acids and precursors for cell membrane synthesis .

Pharmacokinetics

The therapeutic potential of heterocyclic pyrimidine scaffolds, which this compound is a part of, has been recognized .

Result of Action

Pyrimidine derivatives have been associated with anticancer activity . They have been designed and developed for their anticancer activity in the last few years .

Action Environment

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is intended .

Eigenschaften

IUPAC Name |

7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-10-8-11(2)21-9-14(12-4-6-13(18)7-5-12)15(16(21)20-10)17(22)19-3/h4-9H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPDUFDSIBXNRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)

![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B2899299.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B2899303.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2899306.png)

![2-[(2-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899308.png)

![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)